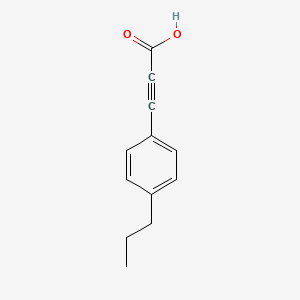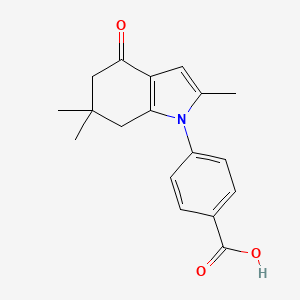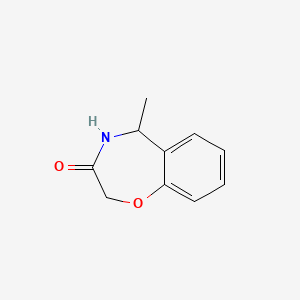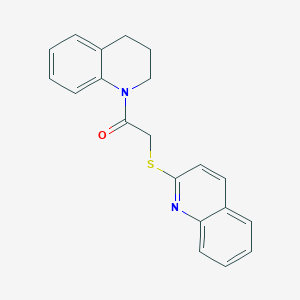
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Quinoxaline derivatives have been explored for their potential as anticancer agents. Researchers investigate the cytotoxic effects of this compound on cancer cell lines, aiming to understand its mechanism of action and evaluate its efficacy in inhibiting tumor growth .
- Computational studies have focused on predicting the electrochemical reduction potential of quinoxaline derivatives. Specifically, the B3LYP/cc-pVTZ method accurately predicts the first reduction potential of the diazine ring for 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives . Understanding these properties aids in designing more effective drugs.
- Quinoxaline compounds have demonstrated antimicrobial properties. Researchers investigate their ability to inhibit bacterial and fungal growth, potentially leading to the development of novel antibiotics .
- The compound’s antioxidant activity is of interest. Studies explore its ability to scavenge free radicals and protect cells from oxidative damage, which could have implications for various health conditions .
- While the exact mechanisms of bioactivity remain unclear, researchers observe that ease of reduction is often linked to the biological effects of quinoxaline derivatives . Investigating these mechanisms can provide insights into their therapeutic potential.
- Medicinal chemists continually design and synthesize new quinoxaline derivatives, including the compound , to optimize their biological properties. By modifying specific functional groups, they aim to enhance bioactivity, selectivity, and pharmacokinetics .
Anticancer Research
Electrochemical Properties
Antimicrobial Activity
Antioxidant Potential
Bioactivity Mechanisms
Medicinal Chemistry Optimization
These applications highlight the diverse research avenues associated with N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide . Its multifaceted properties make it a promising candidate for further investigation and potential therapeutic development. 🌟
Mechanism of Action
Target of Action
The compound, also known as N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide, is a derivative of quinoxaline . Quinoxaline derivatives have been found to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . .
Mode of Action
The mode of action of quinoxaline derivatives is often associated with their ability to cause DNA damage . The sulfonamide group incorporated into the quinoxaline framework enhances the therapeutic potential and biomedical applications of these compounds . .
Biochemical Pathways
The affected biochemical pathways by quinoxaline derivatives can vary widely depending on the specific derivative and its targets. For instance, some quinoxaline derivatives have been found to exhibit antimicrobial activity, affecting the biochemical pathways of various microorganisms . .
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate their rate of reaction .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to depend on its specific targets and mode of action. Given that quinoxaline derivatives can cause DNA damage , it’s plausible that this compound could lead to changes at the cellular level, potentially inhibiting the growth of targeted cells or organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . .
properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-12(2)30(27,28)14-7-5-6-13(10-14)19-24-25-20(29-19)23-18(26)17-11-21-15-8-3-4-9-16(15)22-17/h3-12H,1-2H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIULAMIFXSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R)-5-(1-Methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2476979.png)
![2-(4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476982.png)


![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)
![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)



![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
